1-Benzyl-2,5-dimethylpyrrole

描述

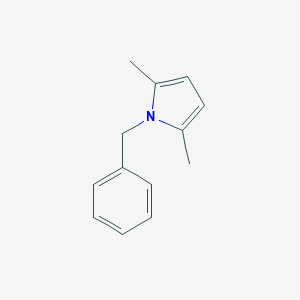

1-Benzyl-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of benzyl and methyl groups in this compound enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-Hexyn-2,5-diol with benzylamine . The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

化学反应分析

Types of Reactions: 1-Benzyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products: The products formed from these reactions vary widely and can include different pyrrole derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

1-Benzyl-2,5-dimethylpyrrole serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Formation of Nitrosamines: It has shown efficacy in blocking the formation of N-nitrosomorpholine, outperforming several established blocking agents such as ascorbic acid and ammonium sulfamate.

- Protection of Amines: The compound can be utilized to protect primary amines as N-substituted 2,5-dimethylpyrroles, offering advantages over traditional protecting groups due to its stability towards strong bases .

Biology

In biological research, this compound is investigated for its potential biological activities :

- Antimycobacterial Activity: The compound has been explored for its activity against Mycobacterium tuberculosis. Studies indicate that derivatives of 2,5-dimethylpyrrole exhibit significant inhibitory effects against both drug-sensitive and multidrug-resistant strains .

- Cytotoxicity Studies: Selected derivatives have demonstrated low cytotoxicity against human pulmonary fibroblasts while effectively inhibiting intracellular mycobacteria growth .

Medicine

The medicinal applications of this compound are extensive:

- Drug Development: Research is ongoing into its potential as a precursor for new therapeutic agents. Its structural features are critical for developing compounds with specific pharmacological activities .

- Anticonvulsant Properties: Compounds derived from similar pyrrole structures have shown promise in preclinical studies for their anticonvulsant properties, indicating potential applications in neuropharmacology .

Table 1: Summary of Biological Activities of 2,5-Dimethylpyrrole Derivatives

| Compound | Structure | MIC90 (µg/mL) | Activity |

|---|---|---|---|

| 5a | R = Methyl | 1.74±0.28 | Antimycobacterial |

| 5b | R = Ethyl | 16.26±3.80 | Antimycobacterial |

| 5q | R = Cyclohexyl | 0.40±0.03 | Antimycobacterial |

| 5r | R = Phenyl | 0.49±0.26 | Antimycobacterial |

Table 2: Comparison of Protective Efficacy Against Nitrosamine Formation

| Compound | Blocking Efficacy |

|---|---|

| Ascorbic Acid | Moderate |

| Ammonium Sulfamate | Low |

| This compound | High |

Case Studies

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives identified that modifications to the side chains significantly enhanced their potency against M. tuberculosis strains. Derivative compounds showed MIC values below 1 µg/mL against resistant strains, indicating their potential as lead compounds for further development .

Case Study 2: Protection of Primary Amines

Research demonstrated that using microwave-assisted methods for the protection of primary amines as N-substituted pyrroles could significantly reduce reaction times and improve yields compared to traditional methods . This advancement highlights the compound's utility in synthetic organic chemistry.

作用机制

The mechanism of action of 1-Benzyl-2,5-dimethylpyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

2,5-Dimethylpyrrole: Lacks the benzyl group, resulting in different chemical properties and reactivity.

1-Benzylpyrrole: Lacks the methyl groups, affecting its stability and reactivity.

2,5-Dimethyl-1-phenylpyrrole: Similar structure but with a phenyl group instead of a benzyl group, leading to different applications and properties.

Uniqueness: 1-Benzyl-2,5-dimethylpyrrole’s unique combination of benzyl and methyl groups provides distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its stability and reactivity profile differ from other pyrrole derivatives, offering unique advantages in various research and industrial contexts .

生物活性

Overview

1-Benzyl-2,5-dimethylpyrrole is an organic compound that belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits unique chemical properties due to the presence of a benzyl group and two methyl substituents. These modifications enhance its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

This compound has been studied for its role as a reagent in biochemical pathways, particularly in the reduction of nitrite to nitric oxide. This reaction is significant as nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Key Mechanisms:

- Nitric Oxide Synthesis : The compound facilitates the conversion of nitrite to nitric oxide, indicating its involvement in signaling pathways related to vascular health and neurotransmission.

- Blocking Nitrosamine Formation : Research shows that this compound effectively inhibits the formation of N-nitrosomorpholine, a potent carcinogen. Its efficacy surpasses that of established blocking agents such as ascorbic acid and ammonium sulfamate.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticonvulsant Activity

Recent studies have highlighted the compound's potential as an anticonvulsant agent. In animal models, it demonstrated protective effects against seizures induced by pentylenetetrazole (PTZ) and electroshock tests .

Table 2: Anticonvulsant Efficacy in Animal Models

| Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock (MES) | 15 | 75 |

| Subcutaneous PTZ | 30 | 80 |

| 6-Hz Test | 60 | 85 |

Case Studies

Several case studies have documented the effects of this compound on biological systems:

- Seizure Protection : In a study involving mice subjected to PTZ-induced seizures, treatment with varying doses of the compound resulted in significant reductions in seizure frequency and severity .

- Synergistic Effects : The combination of this compound with valproic acid showed synergistic effects, enhancing anticonvulsant activity compared to monotherapy .

属性

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMFQXZASNQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198479 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-20-2 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5044-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 1-benzyl-2,5-dimethylpyrrole compare to other known blocking agents in preventing nitrosamine formation?

A: The study demonstrates that this compound exhibits superior efficacy in blocking the formation of N-nitrosomorpholine compared to several established agents. Its blocking ability is noted to be significantly greater than ascorbic acid, 1,2-phenylenediamine, and ammonium sulfamate. [] The study suggests that this compound and 2,5-dimethylpyrrole are the most effective among all tested pyrroles in preventing morpholine nitrosation under acidic conditions. []

Q2: What is the mechanism by which this compound prevents nitrosamine formation?

A: While the study doesn't delve into the specific mechanism of this compound, it highlights that pyrroles, in general, react with nitrosating agents to yield complex mixtures devoid of N-nitroso compounds. [] This suggests that this compound likely acts as a competitive inhibitor, reacting preferentially with nitrosating agents and preventing them from reacting with morpholine to form N-nitrosomorpholine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。